2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
Description
Properties
CAS No. |
729563-29-5 |
|---|---|
Molecular Formula |
C19H19FN6O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-cyano-2-[(4-fluoro-3-piperazin-1-ylphenyl)diazenyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H19FN6O/c20-16-7-6-15(12-18(16)26-10-8-22-9-11-26)24-25-17(13-21)19(27)23-14-4-2-1-3-5-14/h1-7,12,17,22H,8-11H2,(H,23,27) |
InChI Key |
KHOURBJWIOKOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)N=NC(C#N)C(=O)NC3=CC=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Core Structural Components and Synthetic Strategy
The target compound comprises:
- N-Phenylacetamide backbone : Forms the core structure.
- Cyano group : Positioned at the alpha-carbon adjacent to the carbonyl.
- Diazenyl (azo) linkage : Connects the acetamide to a substituted aromatic ring.
- 4-Fluoro-3-piperazinylphenyl group : Key substituent on the diazo moiety.
The synthesis requires sequential assembly of these components, typically in the following order:
- Formation of N-phenylacetamide with cyano functionality .
- Introduction of the diazo group via diazotization and coupling .
- Attachment of the piperazine moiety to the aromatic ring .
Stepwise Synthesis Protocol
Step 1: Synthesis of 2-Cyano-N-phenylacetamide
This intermediate serves as the precursor for further functionalization.
Reaction Scheme :
$$ \text{Aniline} + \text{Cyanoacetyl chloride} \xrightarrow{\text{Base}} \text{2-Cyano-N-phenylacetamide} $$
Characterization Data :
Step 2: Diazotization and Coupling
The diazo group is introduced via diazotization of an aromatic amine, followed by coupling to the acetamide.
Substep 2a: Synthesis of 4-Fluoro-3-piperazinylphenylamine
Reaction Scheme :
$$ \text{3-Fluoro-4-nitrophenylamine} \xrightarrow{\text{H₂/Pd-C}} \text{4-Fluoro-3-aminophenylamine} $$
$$ \text{4-Fluoro-3-aminophenylamine} + \text{Piperazine} \xrightarrow{\text{Alkylation}} \text{4-Fluoro-3-piperazinylphenylamine} $$
Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 3.0–3.8 (m, 8H, piperazine), 6.8–7.2 (m, 4H, Ar), 10.8 (s, 1H, NH).
Substep 2b: Diazotization and Coupling
The aromatic amine undergoes diazotization, forming a diazonium salt that couples with the acetamide.
Reaction Scheme :
$$ \text{4-Fluoro-3-piperazinylphenylamine} + \text{HNO₂/HCl} \xrightarrow{0–5°C} \text{Diazonium salt} $$
$$ \text{Diazonium salt} + \text{2-Cyano-N-phenylacetamide} \xrightarrow{\text{Cu catalyst}} \text{Target compound} $$
| Reagents/Conditions | Details | Yield | References |
|---|---|---|---|
| HNO₂ (aqueous), HCl | Diazotization at 0–5°C, 30 min | ~90% | |
| Coupling with acetamide | CuSO₄ (catalyst), aqueous ethanol, RT, 2 h | ~50% |
Workup :
- Precipitate filtered, washed with cold H₂O, dried.
- Purified via column chromatography (DCM/MeOH, 9:0.7).
Characterization Data :
Critical Reaction Parameters and Optimization
Key Challenges
- Low Coupling Efficiency : Azo coupling to aliphatic positions (e.g., alpha-carbon) is less efficient than aromatic coupling. Yields often require optimization.
- Piperazine Alkylation : Steric hindrance and competing side reactions (e.g., piperazine dimerization) reduce yields.
Alternative Synthetic Routes
Route B: Acetamide Formation via Cyanoacetyl Chloride
Reaction Scheme :
$$ \text{Aniline} + \text{Cyanoacetyl chloride} \xrightarrow{\text{Et₃N}} \text{2-Cyano-N-phenylacetamide} $$
| Reagents/Conditions | Details | Yield | References |
|---|---|---|---|
| Cyanoacetyl chloride (2 eq) | DCM, 0°C to RT, 2 h | ~80% |
Advantages : Direct access to the cyano-acetamide core; scalable.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and dyes.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl and piperazine moieties are key to its binding affinity and specificity. The cyano group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Research Findings and Functional Insights
Hydrogen Bonding and Crystal Packing :
- The dichlorophenyl acetamide () forms inversion dimers via N–H···N hydrogen bonds, a feature likely shared by the target compound due to its amide group .
- The diazenyl group in the target compound may enhance π-π stacking interactions, similar to the planar ethenyl group in ’s crystal structure .
Electronic Effects :
- Fluorine in the target compound offers moderate electron-withdrawing effects compared to dichlorophenyl () or trifluoromethyl (), balancing solubility and membrane permeability .
- Piperazine’s basicity (pKa ~9) could improve aqueous solubility, contrasting with the neutral thiazole in .
Metabolic Considerations :
Data Table: Comparative Physicochemical Properties
Biological Activity
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide is a complex organic compound notable for its diverse biological activities. The compound features a cyano group, a fluoro-substituted phenyl ring, a piperazine moiety, and a diazenyl linkage, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C19H19FN6O
- Molecular Weight : 366.4 g/mol
- IUPAC Name : 2-cyano-2-[(4-fluoro-3-piperazin-1-ylphenyl)diazenyl]-N-phenylacetamide
- CAS Number : 729563-29-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The diazenyl and piperazine groups enhance its binding affinity, while the cyano group may influence its reactivity and stability. Specific interactions include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors, particularly in the central nervous system.
Antipsychotic Properties
Studies on related piperazine derivatives reveal that they can exhibit antipsychotic effects through interactions with serotonin (5-HT2A) and dopamine (D2) receptors . Given the structural similarities, it is plausible that this compound may also demonstrate such biological activity.
Antimicrobial Activity
While specific data on the antimicrobial effects of this compound are sparse, many diazenyl compounds have been explored for their antibacterial properties. The incorporation of the piperazine moiety often enhances the antimicrobial efficacy by improving membrane permeability and targeting bacterial enzymes.
Synthesis and Evaluation
A study involving the synthesis of related phenylacetamides demonstrated their potential as therapeutic agents. These compounds were evaluated for their pharmacological activities using various animal models, showing promising results in terms of safety and efficacy .
Structure-Activity Relationship (SAR)
The SAR studies on similar compounds have revealed that modifications in the piperazine ring or substitution patterns on the phenyl ring can significantly influence biological activity. For example:
- Fluorine Substitution : The presence of fluorine has been linked to enhanced potency in receptor binding.
- Cyano Group : This group often contributes to increased lipophilicity, affecting bioavailability and distribution.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Pyrazole derivatives | Inhibition of BRAF(V600E), EGFR |
| Antipsychotic | Piperazine derivatives | Interaction with 5-HT2A and D2 receptors |
| Antimicrobial | Diazene-based compounds | Enhanced membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
